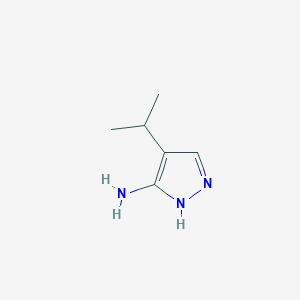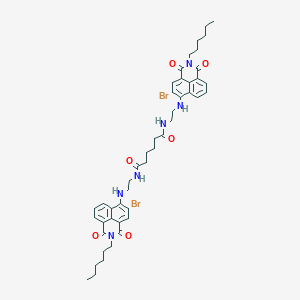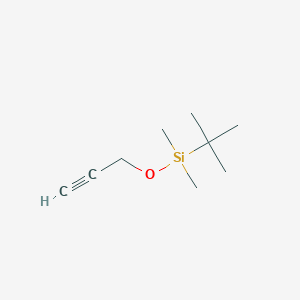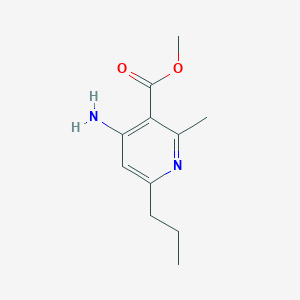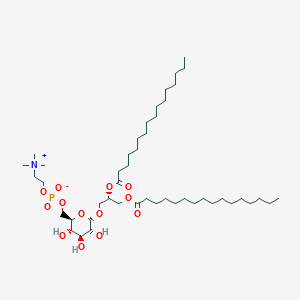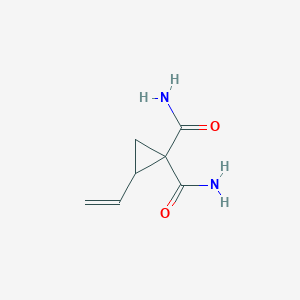
2-Ethenylcyclopropane-1,1-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenylcyclopropane-1,1-dicarboxamide (ECPC) is a cyclic amide compound that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. ECPC is a unique compound due to its cyclic structure, which allows for selective targeting of specific biological pathways.
Wirkmechanismus
The mechanism of action of 2-Ethenylcyclopropane-1,1-dicarboxamide is not fully understood, but it is believed to work by inhibiting specific enzymes and pathways in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. By inhibiting HDACs, this compound may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to have low toxicity in normal cells, making it a potentially safe and effective treatment option.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Ethenylcyclopropane-1,1-dicarboxamide is its relatively simple synthesis method, which makes it a viable option for large-scale production. Additionally, its unique cyclic structure allows for selective targeting of specific biological pathways, making it a potentially effective treatment option for various diseases. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-Ethenylcyclopropane-1,1-dicarboxamide. One potential direction is to further investigate its anticancer properties and potential use in cancer treatment. Additionally, research could focus on the development of more soluble forms of this compound, which would increase its potential applications. Finally, research could investigate the potential use of this compound in combination with other drugs or therapies, which may enhance its effectiveness.
Synthesemethoden
The synthesis of 2-Ethenylcyclopropane-1,1-dicarboxamide involves the reaction of ethyl acrylate and cyclopropane-1,1-dicarboxylic acid in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure this compound. The synthesis of this compound is a relatively straightforward process, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-Ethenylcyclopropane-1,1-dicarboxamide has been shown to have potential applications in drug discovery and development. It has been found to have anticancer properties, with studies showing that it can inhibit the growth of various cancer cell lines. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
158665-21-5 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
2-ethenylcyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-2-4-3-7(4,5(8)10)6(9)11/h2,4H,1,3H2,(H2,8,10)(H2,9,11) |
InChI-Schlüssel |
SPTPBOBLPKJUHQ-UHFFFAOYSA-N |
SMILES |
C=CC1CC1(C(=O)N)C(=O)N |
Kanonische SMILES |
C=CC1CC1(C(=O)N)C(=O)N |
Synonyme |
1,1-Cyclopropanedicarboxamide,2-ethenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one](/img/structure/B115048.png)
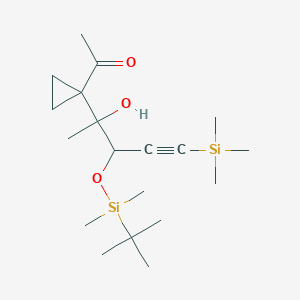
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B115056.png)
![Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-](/img/structure/B115057.png)


